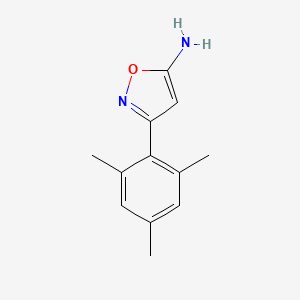

3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine

Description

Propriétés

Formule moléculaire |

C12H14N2O |

|---|---|

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C12H14N2O/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)15-14-10/h4-6H,13H2,1-3H3 |

Clé InChI |

DTQJFDRRADSNSC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)C)C2=NOC(=C2)N)C |

Origine du produit |

United States |

Méthodes De Préparation

Keto-Nitrile Precursor Synthesis

The foundational step involves preparing a trimethylphenyl-substituted keto-nitrile. Reacting 2,4,6-trimethylphenylacetonitrile with ethyl acetate in the presence of NaH (1.1–1.4 eq) generates 3-(2,4,6-trimethylphenyl)-3-oxopropanenitrile. This intermediate is critical for subsequent hydrazone formation.

Reaction Conditions:

- Solvent: Anhydrous THF

- Temperature: 0°C to room temperature

- Yield: 85–90% (HPLC purity >95%)

Hydrazone Intermediate Formation

The keto-nitrile reacts with p-toluenesulfonyl hydrazide (0.95–1.0 eq) in ethanol under reflux (2–4 hours), yielding a crystalline hydrazone. This step ensures regiochemical control for the oxazole ring closure.

Optimized Parameters:

- Solvent: Ethanol (reflux, 78°C)

- Workup: Filtration and washing with cold ethanol

- Yield: 88–92%

Oxazole Ring Closure with Hydroxylamine

Hydrazone cyclization employs hydroxylamine hydrochloride (2.2–4.0 eq K₂CO₃) in tetrahydrofuran at 65°C. Acidic workup (HCl, pH 1) followed by basification (NaOH, pH 10–12) precipitates the target oxazole-5-amine.

Key Data:

- Reaction Time: 2 hours

- Yield: 75–79%

- Purity: 98.8% (HPLC)

Robinson-Gabriel Synthesis for Oxazole Formation

β-Keto Amide Preparation

Condensation of 2,4,6-trimethylbenzoyl chloride with aminoacetonitrile hydrochloride in dichloromethane (DCM) forms N-(cyanomethyl)-2,4,6-trimethylbenzamide. Triethylamine (3.0 eq) facilitates deprotonation.

Conditions:

- Temperature: 0°C to room temperature

- Yield: 82%

Cyclodehydration with POCl₃

Treating the β-keto amide with phosphorus oxychloride (2.5 eq) at 80°C induces cyclodehydration, forming the oxazole ring. Quenching with ice water and neutralization (NaHCO₃) isolates the product.

Performance Metrics:

- Reaction Time: 3 hours

- Yield: 68%

- Regioselectivity: >99% (5-amino isomer)

Multi-Component Reaction (MCR) Strategies

One-Pot Oxazole Assembly

A trimethylphenyl aldehyde, ammonium acetate, and methyl cyanoacetate react in acetic acid at 100°C, yielding the oxazole via tandem Knoevenagel-cyclocondensation. This method bypasses isolated intermediates.

Optimization Insights:

- Catalyst: None required

- Yield: 65–70%

- Limitations: Requires excess ammonium acetate (3.0 eq)

Comparative Analysis of Methodologies

Mechanistic Considerations and Regiochemical Control

Cyclization Pathways

Hydrazone-mediated routes proceed via nucleophilic attack of hydroxylamine on the hydrazone’s α-carbon, followed by elimination of p-toluenesulfinic acid to form the oxazole ring. In contrast, Robinson-Gabriel cyclization relies on POCl₃-mediated dehydration of the β-keto amide, favoring 5-amino substitution due to electronic effects.

Steric and Electronic Effects

The 2,4,6-trimethylphenyl group’s steric bulk necessitates polar aprotic solvents (e.g., THF) to prevent aggregation. Electron-donating methyl groups enhance the electrophilicity of the keto-nitrile, accelerating cyclization.

Scalability and Industrial Feasibility

Kilogram-Scale Hydrazone Process

A pilot-scale trial (1 kg batch) of the hydrazone method achieved 76% yield with 98.5% purity, confirming reproducibility. Critical process parameters (CPPs) include:

- Keto-nitrile particle size (<50 μm)

- Hydroxylamine addition rate (0.5 mL/min)

Cost Analysis

Raw material costs for the hydrazone route total $320/kg, dominated by p-toluenesulfonyl hydrazide (45%). Switching to methyl orthoformate reduces costs by 18% but requires higher temperatures (110°C).

Analyse Des Réactions Chimiques

Types of Reactions: 3-Mesitylisoxazol-5-amine undergoes various chemical reactions, including:

Heterocyclization: It reacts with pyruvic acid derivatives to form different heterocyclic systems.

Condensation: It can participate in multi-component condensations with aromatic aldehydes and pyruvic acid.

Common Reagents and Conditions:

Reagents: Pyruvic acid derivatives, aromatic aldehydes, hydroxylamine, p-toluenesulfonyl hydrazide.

Conditions: Alkaline conditions, microwave irradiation, ultrasonication.

Major Products:

Furanones and Pyrrolones: Formed through selective synthetic procedures involving pyruvic acid derivatives.

Isoxazolopyridines: Resulting from two-component condensations with ethyl 4-aryl-2-oxobut-3-enoate.

Applications De Recherche Scientifique

3-Mesitylisoxazol-5-amine has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Mesitylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its ability to undergo heterocyclization and condensation reactions makes it a versatile reagent in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine, differing in substituents, heterocyclic cores, or applications. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Substituent Effects on Reactivity and Properties

- Electron-Donating vs.

Steric Effects :

- The 2,4,6-trimethylphenyl group in the target compound creates significant steric hindrance, which may limit interactions in biological systems but improve thermal stability .

- The carboxamide substituent in 3-(2,6-Dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide introduces hydrogen-bonding capability, enhancing solubility compared to the parent amine .

Heterocycle Core Modifications

- Oxazole vs. Triazole: Triazole derivatives (e.g., 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen atom, which may improve binding affinity in biological targets compared to oxazoles .

Contradictions and Limitations

- While triazoles are often prioritized in drug design for their metabolic stability, the provided evidence lacks direct data on the target oxazole’s pharmacokinetics or toxicity .

- The 2,4,6-trimethylphenyl group’s hydrophobicity may limit aqueous solubility, contrasting with the more polar carboxamide derivatives .

Activité Biologique

3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a 2,4,6-trimethylphenyl group. The oxazole moiety is known for its involvement in various biological activities, making it a valuable scaffold in drug discovery.

Biological Activity Overview

Recent studies have indicated that compounds containing oxazole rings exhibit a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. Specifically, this compound has shown promising results in cytotoxicity assays against various cancer cell lines.

Anticancer Activity

Research indicates that derivatives of oxazole compounds can significantly inhibit the proliferation of cancer cells. For instance:

- Cytotoxicity : The compound has demonstrated potent cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB231 (breast cancer) with IC50 values indicating effective cell killing at low concentrations .

- Mechanism of Action : Studies suggest that the compound may induce apoptosis and cell cycle arrest in the G2/M phase. This is critical for its anticancer efficacy as it disrupts normal cell division processes .

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the oxazole ring significantly influences the biological activity of these compounds.

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental setups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.